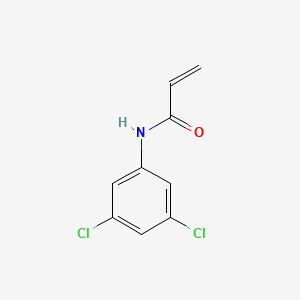

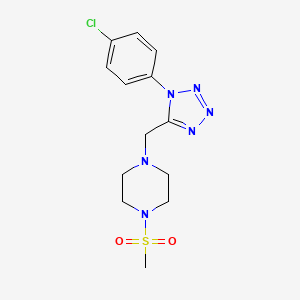

N-(3,5-dichlorophenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dichlorophenyl)prop-2-enamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It is a pre-emergent herbicide that is used to control weeds in various crops, including corn, soybeans, and wheat. DCPA has been used for over 50 years and is considered to be a safe and effective herbicide.

科学的研究の応用

Antibacterial and Antimicrobial Properties

N-(3,5-dichlorophenyl)prop-2-enamide and its derivatives have been extensively studied for their antibacterial and antimicrobial properties. Research shows that these compounds exhibit significant antibacterial efficacy, often comparable to or exceeding that of clinically used drugs. A study by Strharsky et al. (2022) found that certain derivatives of N-(3,5-dichlorophenyl)prop-2-enamide demonstrated submicromolar activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and showed high activity against various Enterococcus faecalis isolates, including vancomycin-resistant strains (Strharsky et al., 2022). Similarly, Pospíšilová et al. (2018) noted that N-arylcinnamamides, including the 3,5-dichlorophenyl variant, exhibited antistaphylococcal, antitubercular, and antifungal activities, some surpassing the efficacy of standard drugs like ampicillin and isoniazid (Pospíšilová et al., 2018).

Potential in Treating Viral Infections

Research has also explored the use of N-(3,5-dichlorophenyl)prop-2-enamide derivatives in treating viral infections. Riva et al. (2021) identified a compound structurally related to N-(3,5-dichlorophenyl)prop-2-enamide as a potent inhibitor of Zika virus replication. This compound blocked the formation of the virus's replication compartments in cells, indicating a novel mechanism for antiviral treatment (Riva et al., 2021).

作用機序

Target of Action

N-(3,5-dichlorophenyl)prop-2-enamide is designed as a potential bioactive agent It has been found to have significant anti-inflammatory potential .

Mode of Action

The mode of action of N-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with the transcription factor NF-κB . It has been demonstrated that N-(3,5-dichlorophenyl)prop-2-enamide inhibits the activation of NF-κB .

Pharmacokinetics

The pharmacokinetics of N-(3,5-dichlorophenyl)prop-2-enamide, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, have been studied . The hydro-lipophilic characteristics of this compound, which influence its biological activities, have been experimentally studied . It has been found to comply with Lipinski’s rule of five, meeting the “druglikeness” requirement .

Result of Action

The result of the action of N-(3,5-dichlorophenyl)prop-2-enamide is the significant attenuation of lipopolysaccharide-induced NF-κB activation . It has been found to be more potent than the parental cinnamic acid . Some compounds also decreased the level of TNF-α .

Action Environment

The action of N-(3,5-dichlorophenyl)prop-2-enamide is influenced by environmental factors. For instance, the lipophilicity of the compound, which is influenced by the chemical composition, affects its ADMET properties and bioactivity . The modification of the C (2,5) ʹ or C (2,6) ʹ positions of the anilide core by rather lipophilic and bulky moieties seems to be preferable for the anti-inflammatory potential of these compounds .

特性

IUPAC Name |

N-(3,5-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKYRJGVQPGZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2680753.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2680757.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)